2-Fluoro-2-(thiophen-2-yl)acetic acid
Overview
Description
2-Fluoro-2-(thiophen-2-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-2-(thiophen-2-yl)acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .
Mode of Action
The compound interacts with mPGES-1, inhibiting its function .
Biochemical Pathways
The inhibition of mPGES-1 by this compound affects the biosynthesis of prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and is upregulated in various pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .
Result of Action
The inhibition of mPGES-1 by this compound leads to a decrease in the production of PGE2 . This can have various molecular and cellular effects, depending on the specific context. For example, in cancer cells, this could potentially lead to reduced proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(thiophen-2-yl)acetic acid typically involves the fluorination of thiophene derivatives. One common method is the reaction of 2-iodothiophene with antimony trifluoride (SbF3) in nitromethane . This reaction introduces the fluorine atom into the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(thiophen-2-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Fluoro-2-(thiophen-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the preparation of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
- 2-Thiopheneacetic acid
- 2-Fluorothiophene
- Thiophene-2-carboxylic acid
- Thiophene-2-sulfonamide
Comparison: 2-Fluoro-2-(thiophen-2-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid groupFor example, 2-Fluorothiophene lacks the acetic acid group, which limits its versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
2-fluoro-2-thiophen-2-ylacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHJYAJCNAOUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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